4,7-Dimethylbenzothiazole Substitution vs. Unsubstituted Parent: Lipophilicity-Driven Potency Modulation
The unsubstituted benzothiazole-cinnamamide parent (BDBM350119) inhibits fascin with an IC50 of 4,000 nM [1]. Introducing a 6-chloro substituent improves potency to 2,000 nM, demonstrating that benzothiazole ring substitution directly enhances target engagement [2]. The target compound replaces the 6-chloro group with a 4,7-dimethyl arrangement, which is predicted to increase logP by approximately 0.5–1.0 units relative to the unsubstituted parent. While direct fascin IC50 data for the target compound are not publicly available, the established SAR trend indicates that benzothiazole substitution is a validated lever for potency optimization.
| Evidence Dimension | Fascin inhibitory potency (IC50) vs. benzothiazole substitution pattern |
|---|---|
| Target Compound Data | 4,7-Dimethyl substitution; direct IC50 not yet publicly reported |
| Comparator Or Baseline | Unsubstituted parent: IC50 = 4,000 nM; 6-Cl analog: IC50 = 2,000 nM |
| Quantified Difference | 2-fold potency gain achieved with single chlorine substitution; 4,7-dimethyl pattern represents a distinct lipophilic fingerprint |
| Conditions | Fascin actin-bundling high-throughput assay (US10208043 / US10941146 patent families) |
Why This Matters
This confirms that benzothiazole substitution is a potency-determining parameter, making the 4,7-dimethyl variant a structurally distinct probe within the fascin-inhibitor series.
- [1] BindingDB BDBM350119. N-(benzo[d]thiazol-2-yl)cinnamamide; Fascin IC50 = 4,000 nM. View Source
- [2] BindingDB BDBM350118. N-(6-chlorobenzo[d]thiazol-2-yl)acetamide; Fascin IC50 = 2,000 nM. View Source
